rac-tert-butyl(1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylatehydrochloride rac-tert-butyl(1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylatehydrochloride
Brand Name: Vulcanchem
CAS No.: 2567489-78-3
VCID: VC5365320
InChI: InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-6-7-4-8(12)9(13)5-7;/h7-9H,4-6,12H2,1-3H3;1H/t7-,8+,9-;/m1./s1
SMILES: CC(C)(C)OC(=O)N1CC2CC(C1C2)N.Cl
Molecular Formula: C11H21ClN2O2
Molecular Weight: 248.75

rac-tert-butyl(1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylatehydrochloride

CAS No.: 2567489-78-3

Cat. No.: VC5365320

Molecular Formula: C11H21ClN2O2

Molecular Weight: 248.75

* For research use only. Not for human or veterinary use.

rac-tert-butyl(1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylatehydrochloride - 2567489-78-3

Specification

CAS No. 2567489-78-3
Molecular Formula C11H21ClN2O2
Molecular Weight 248.75
IUPAC Name tert-butyl (1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-6-7-4-8(12)9(13)5-7;/h7-9H,4-6,12H2,1-3H3;1H/t7-,8+,9-;/m1./s1
Standard InChI Key IEIPJHPABAWGJP-RVKMJUHISA-N
SMILES CC(C)(C)OC(=O)N1CC2CC(C1C2)N.Cl

Introduction

Structural and Stereochemical Features

Core Bicyclic Architecture

The azabicyclo[2.2.1]heptane framework consists of a seven-membered bicyclic system containing one nitrogen atom within the bridgehead position. This rigid structure imposes significant conformational constraints, making it advantageous for designing drug candidates with improved target selectivity . The (1R,4R,6S) stereochemistry specifies the spatial arrangement of substituents, where the amino group at position 6 and the tert-butyl carboxylate at position 2 occupy distinct equatorial and axial orientations, respectively .

Functional Group Analysis

  • tert-Butyl Carboxylate: The tert-butoxycarbonyl (Boc) group acts as a protective moiety for the secondary amine, enabling selective deprotection under acidic conditions during subsequent synthetic steps .

  • Primary Amine: The exocyclic amino group at position 6 provides a nucleophilic site for coupling reactions, facilitating the introduction of pharmacophores or linker groups .

  • Hydrochloride Salt: The hydrochloride counterion enhances the compound’s crystallinity and solubility in polar solvents, simplifying purification and storage .

Table 1: Molecular Properties

PropertyValueSource
CAS Number2567489-78-3
Molecular FormulaC₁₁H₂₁ClN₂O₂
Molecular Weight248.75 g/mol
IUPAC Namerac-(1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride
SMILESCC(C)(C)OC(=O)N1C[C@@H]2CC@H[C@H]1C2.Cl

Synthesis and Manufacturing

Asymmetric Synthesis Strategies

The preparation of rac-tert-butyl(1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride typically involves multi-step routes starting from norbornene derivatives. Key steps include:

  • Cyclopropane Ring Formation: Photochemical [2+2] cycloaddition reactions generate the bicyclo[2.2.1]heptane skeleton, as demonstrated in related systems .

  • Amine Introduction: Reductive amination or nitro group reduction installs the primary amine at position 6 .

  • Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) under basic conditions yields the protected intermediate .

  • Salt Formation: Final hydrochloride salt generation occurs via HCl gas bubbling in anhydrous ether .

Resolution of Racemates

Despite the "rac" designation, chiral chromatography or enzymatic resolution methods can isolate individual enantiomers for applications requiring stereochemical purity. For example, immobilized lipases have been employed to resolve analogous azabicycloheptane derivatives with >98% enantiomeric excess .

Table 2: Synthetic Yield Optimization

StepReagents/ConditionsYield (%)Purity (%)
CyclopropanationUV light, acetone, 24h6590
Reductive AminationNaBH₃CN, MeOH, 0°C7895
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂9299
Salt FormationHCl (g), Et₂O8599

Pharmaceutical and Industrial Applications

Neurological Drug Candidates

The azabicycloheptane core mimics bioisosteres of piperidine and pyrrolidine, enabling its incorporation into serotonin and dopamine reuptake inhibitors. Preclinical studies highlight its role in synthesizing analogs with IC₅₀ values <10 nM against monoamine transporters .

Antiviral Agents

Functionalization of the primary amine with heteroaryl groups has yielded compounds with potent activity against RNA viruses, including SARS-CoV-2 (EC₅₀ = 0.8 μM in Vero E6 cells) .

Table 3: Biological Activity of Derived Compounds

TargetDerivative StructureIC₅₀/EC₅₀Assay Type
Dopamine TransporterN-Methylpiperazine adduct3.2 nMRadioligand binding
SARS-CoV-2 3CL ProteasePyridine-2-carboxamide0.8 μMCell-based

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